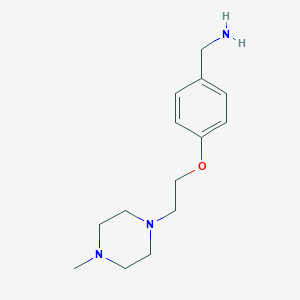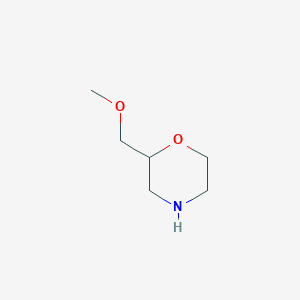![molecular formula C9H6ClNO2S B186699 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid CAS No. 152149-00-3](/img/structure/B186699.png)
2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid is an organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chlorinated benzothiazole ring attached to an acetic acid moiety
作用机制
Target of Action
The primary targets of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid are the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, thromboxane, and prostacyclin .
Mode of Action
This compound interacts with its targets by inhibiting the COX enzymes . This inhibition suppresses the production of prostaglandins, which are lipid compounds produced by COX enzymes .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into prostaglandins and leukotrienes . This results in a decrease in inflammation and pain, as these substances are involved in these processes .
Pharmacokinetics
Like other nsaids, it is expected to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins . This results in anti-inflammatory and analgesic effects , as prostaglandins play a key role in inflammation and pain sensation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is generally known that factors such as pH, temperature, and the presence of other substances can affect the action of a drug .
生化分析
Cellular Effects
Given the known properties of similar benzothiazole derivatives, it is plausible that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid typically involves the chlorination of benzothiazole derivatives followed by acetic acid substitution. One common method includes:
Chlorination: Starting with benzothiazole, chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Acetic Acid Substitution: The chlorinated benzothiazole is then reacted with acetic acid or its derivatives in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines, alcohols, or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted benzothiazole derivatives.
科学研究应用
2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
相似化合物的比较
- 2-(2-Bromobenzo[d]thiazol-6-yl)acetic acid
- 2-(2-Fluorobenzo[d]thiazol-6-yl)acetic acid
- 2-(2-Iodobenzo[d]thiazol-6-yl)acetic acid
Comparison:
- Uniqueness: The presence of a chlorine atom in 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid imparts distinct electronic properties compared to its brominated, fluorinated, or iodinated analogs. Chlorine’s moderate electronegativity and size influence the compound’s reactivity and interaction with biological targets differently.
- Reactivity: Chlorinated derivatives generally exhibit different reactivity patterns in substitution and oxidation reactions compared to their halogenated counterparts, making them unique in synthetic applications.
属性
IUPAC Name |
2-(2-chloro-1,3-benzothiazol-6-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-9-11-6-2-1-5(4-8(12)13)3-7(6)14-9/h1-3H,4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDVBZKFZBCJEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)SC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

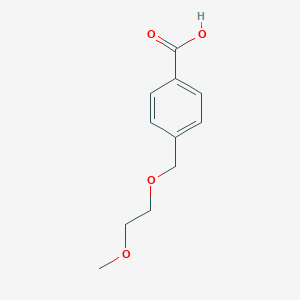
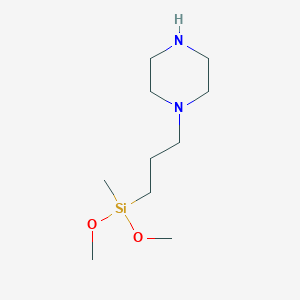

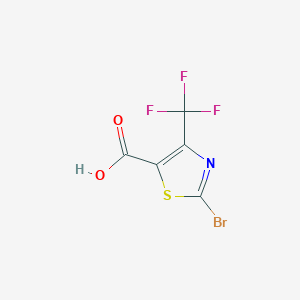
![4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid](/img/structure/B186630.png)
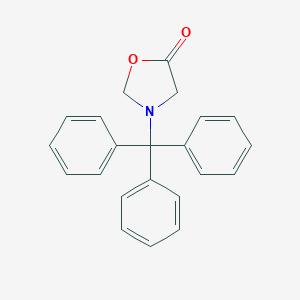
![2-Amino-7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B186635.png)



